molecular formula C11H14F2N2 B3157098 (S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine CAS No. 845740-76-3

(S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine

Cat. No. B3157098
CAS RN: 845740-76-3
M. Wt: 212.24 g/mol
InChI Key: XIBGROAXEIYBKJ-QMMMGPOBSA-N
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Description

The compound “(S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine” is a piperazine derivative. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring . The “3,5-Difluoro-phenyl” indicates a phenyl (benzene) ring substituted with two fluorine atoms at the 3rd and 5th positions. The “(S)-4-” and “3-methyl-” suggest chiral centers and substituents at certain positions of the piperazine ring.


Molecular Structure Analysis

The molecular structure would consist of a six-membered piperazine ring with a 3,5-difluoro-phenyl group and a methyl group attached at specified positions. The “(S)” indicates the stereochemistry at the chiral center, which would need to be determined experimentally .


Chemical Reactions Analysis

Piperazines can participate in various chemical reactions. They can act as bidentate ligands in coordination chemistry, form salts with acids, and undergo N-alkylation . The presence of the fluorine atoms on the phenyl ring may also influence the compound’s reactivity.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and stereochemistry. Factors such as polarity, molecular size, and the presence of the fluorine atoms could influence properties like solubility, melting point, and reactivity .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, some piperazine derivatives are used as antiparasitic drugs, while others have psychoactive properties . Without more specific information, it’s difficult to predict the mechanism of action for this compound.

Safety and Hazards

As with any chemical compound, handling “(S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine” would require appropriate safety precautions. The specific hazards would depend on the compound’s properties, but could include risks associated with handling organic solvents, fluorinated compounds, or potential bioactive substances .

Future Directions

The potential applications and future directions for research would depend on the properties and activity of the compound. Piperazine derivatives are a broad class of compounds with diverse uses, so there could be many potential directions for further study .

properties

IUPAC Name

(2S)-1-(3,5-difluorophenyl)-2-methylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F2N2/c1-8-7-14-2-3-15(8)11-5-9(12)4-10(13)6-11/h4-6,8,14H,2-3,7H2,1H3/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIBGROAXEIYBKJ-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1C2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CNCCN1C2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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